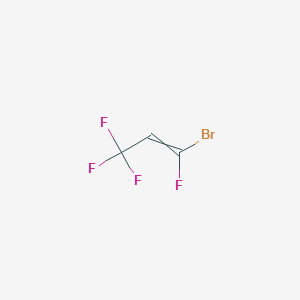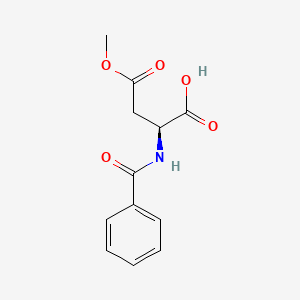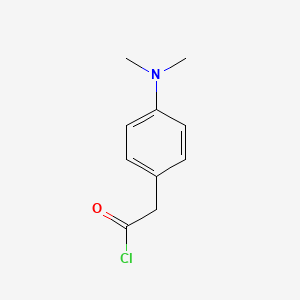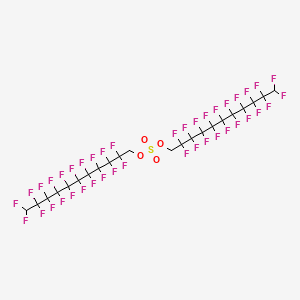
1,1-Difluoropropane
Overview
Description
1,1-Difluoropropane is a chemical compound with the molecular formula C3H6F2 . It is also known by its IUPAC name Propane, 1,1-difluoro- .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoropropane consists of three carbon atoms, six hydrogen atoms, and two fluorine atoms . The average mass is 80.076 Da and the monoisotopic mass is 80.043755 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Difluoropropane include a molecular formula of C3H6F2, an average mass of 80.076 Da, and a monoisotopic mass of 80.043755 Da .Scientific Research Applications
- Ring-Opening Reactions : Researchers utilize 1,1-difluorocyclopropanes as precursors for ring-opening reactions. These transformations yield diverse products with potential applications in drug discovery and materials science .
- Single Enantiomers : Methods for obtaining difluorocyclopropanes as single enantiomers are crucial for drug development .
- Geminal Dihalocyclopropanes : The gem-dihalomethylene fragment in difluorocyclopropanes enables them to participate in synthetically useful reactions, making them versatile building blocks .
- Researchers have characterized 1,3-difluoropropane using Fourier transform microwave spectroscopy. Understanding its structure and non-covalent interactions, especially with water, is essential for various applications .
- Thermo Scientific™ offers 1,3-difluoropropane (97% purity) for research and industrial purposes. Its stability and unique properties make it valuable in various fields .
Synthetic Chemistry and Organic Synthesis
Biological Activity and Medicinal Chemistry
Materials Science and Functional Materials
Physical Properties and Spectroscopy
Industrial and Commercial Use
Safety and Hazards
1,1-Difluoropropane is classified as a simple asphyxiant and a flammable gas. It may displace oxygen and cause rapid suffocation. It contains gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, drowsiness, and respiratory irritation . Precautions include avoiding breathing fumes, gas, mist, spray, vapors, and contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1,1-Difluoropropane is a derivative of cyclopropane . The primary targets of 1,1-Difluoropropane are organic molecules that it can functionalize due to its fluorine substituents . These targets play a crucial role in various fields such as medicine, agriculture, and materials sciences .
Mode of Action
The mode of action of 1,1-Difluoropropane involves the interaction of its fluorine substituents with its targets. The fluorine substituents play a significant role in both ring-forming and ring-opening reactions . The carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack .
Biochemical Pathways
The biochemical pathways affected by 1,1-Difluoropropane involve the synthesis and transformations of cyclopropane derivatives . These pathways are significant because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .
Pharmacokinetics
The physicochemical properties of the parent molecules can be profoundly modified by the fluorine substituents, which can affect the charge distribution, electrostatic surface, and solubility of chemical entities . This could potentially influence the ADME properties and bioavailability of 1,1-Difluoropropane.
Result of Action
The result of 1,1-Difluoropropane’s action is the formation of biologically active substances and functional materials . It also serves as a precursor to other fluorine-containing compounds . The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
properties
IUPAC Name |
1,1-difluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-2-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAKAQLCQKBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962844 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropropane | |
CAS RN |
430-61-5 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key spectroscopic data for 1,1-difluoropropane?
A1: 1,1-Difluoropropane (C3H6F2) has a molecular weight of 78.08 g/mol [, , ]. Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted to analyze its conformational stability and barriers to internal rotation []. Additionally, its microwave spectrum has been studied to determine its r0 structure and further investigate internal rotation barriers [].
Q2: How does the chemical activation of 1,1-difluoropropane influence its decomposition?
A2: Research shows that chemically activated 1,1-difluoropropane primarily decomposes through the elimination of hydrogen fluoride [, ]. The rate of this elimination is influenced by both temperature and pressure, with higher temperatures favoring decomposition. The activation energy for this hydrogen fluoride elimination reaction is estimated to be between 48 and 49 kcal/mol [].
Q3: Are there any known azeotropic mixtures involving 1,1-difluoropropane? What is their significance?
A3: Yes, 1,1-difluoropropane forms azeotropic or near-azeotropic mixtures with hydrogen fluoride []. These mixtures are particularly important in the production of other fluorinated hydrocarbons, specifically HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene) [].
Q4: Have there been any computational studies on 1,1-difluoropropane and what insights have they provided?
A4: Ab initio calculations have been employed to determine various thermodynamic properties of 1,1-difluoropropane, including its enthalpy of formation (ΔHf°298), entropy (S°298), and heat capacity (Cp(T)) []. These calculations provide valuable insights into the molecule's stability and behavior under different conditions.
Q5: How does 1,1-difluoropropane compare to other fluorinated propanes in terms of thermodynamic properties?
A5: Computational studies have enabled the comparison of 1,1-difluoropropane's thermodynamic properties with other fluorinated propanes. For example, the calculated enthalpy of formation (ΔHf°298) for 1,1-difluoropropane is -123.66 kcal/mol, which can be compared to other isomers like 1,2-difluoropropane (-109.75 kcal/mol) and progressively fluorinated propanes to understand the impact of fluorine substitution on molecular stability [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)
![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)
![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)